2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III)

Description

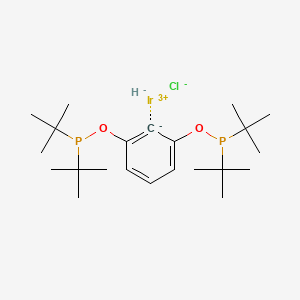

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) (CAS: 671789-61-0) is an iridium(III) pincer complex featuring a central iridium atom coordinated by a bulky bis(di-tert-butylphosphinoxy)phenyl ligand, a chloride ligand, and a hydride. Its molecular formula is C₂₂H₄₀ClIrO₂P₂, with a molecular weight of 626.17 g/mol . The compound is synthesized via a high-yield route involving crystallization from acetonitrile and methanol, yielding X-ray diffraction-confirmed structures . It is stored under inert conditions (2–8°C) due to sensitivity to moisture and oxygen .

This complex is notable for its role in catalytic applications, particularly in silane dehydrocoupling and hydrogen storage-related reactions, where its ligand architecture enhances stability and selectivity .

Properties

CAS No. |

671789-61-0 |

|---|---|

Molecular Formula |

C22H40ClIrO2P2 |

Molecular Weight |

626.2 g/mol |

IUPAC Name |

ditert-butyl-(3-ditert-butylphosphanyloxybenzene-2-id-1-yl)oxyphosphane;hydride;iridium(3+);chloride |

InChI |

InChI=1S/C22H39O2P2.ClH.Ir.H/c1-19(2,3)25(20(4,5)6)23-17-14-13-15-18(16-17)24-26(21(7,8)9)22(10,11)12;;;/h13-15H,1-12H3;1H;;/q-1;;+3;-1/p-1 |

InChI Key |

HELSKPCZFUCUCP-UHFFFAOYSA-M |

SMILES |

[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |

Canonical SMILES |

[H-].CC(C)(C)P(C(C)(C)C)OC1=[C-]C(=CC=C1)OP(C(C)(C)C)C(C)(C)C.[Cl-].[Ir+3] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) generally involves the reaction of iridium precursors with phosphinoxy ligands. One common method includes the reaction of iridium trichloride with 2,6-bis(di-tert-butylphosphinoxy)benzene in the presence of a reducing agent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to lower oxidation state iridium complexes.

Substitution: Ligand substitution reactions where the phosphinoxy or phenyl groups are replaced by other ligands

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under inert atmosphere

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(V) complexes, while reduction could produce iridium(I) complexes. Substitution reactions result in new iridium complexes with different ligands .

Scientific Research Applications

Catalytic Applications

One of the primary applications of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) lies in its role as a catalyst in organic synthesis. Its iridium center allows it to participate in various catalytic reactions, particularly those involving:

- Hydrogenation Reactions : The compound has been utilized in asymmetric hydrogenation processes, which are crucial for the synthesis of chiral compounds. The presence of phosphinoxy groups enhances the electronic properties of the iridium center, making it effective for such transformations .

- Cross-Coupling Reactions : It serves as a catalyst for cross-coupling reactions, which are essential in forming carbon-carbon bonds. These reactions are widely used in the pharmaceutical industry for synthesizing complex molecules .

Material Science Applications

In addition to its catalytic properties, this compound has applications in material science, particularly in the development of advanced materials:

- Polymer Chemistry : The compound can be used as a precursor for creating phosphine oxide-containing polymers. These materials exhibit unique properties such as thermal stability and resistance to oxidation, making them suitable for high-performance applications .

- Nanomaterials : Research indicates potential uses of this compound in synthesizing nanostructured materials. The ability to modify surface properties through phosphinoxy groups can lead to enhanced functionality in nanocomposites .

Case Studies

Several studies have highlighted the effectiveness of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) in specific applications:

- Asymmetric Hydrogenation :

- Cross-Coupling Reactions :

- Polymer Synthesis :

Mechanism of Action

The mechanism of action of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) involves its ability to coordinate with various substrates through its iridium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as DNA interaction in medicinal chemistry or substrate activation in catalytic processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between the target compound and structurally or functionally related iridium complexes:

Key Observations:

Ligand Effects: The bis(di-tert-butylphosphinoxy)phenyl ligand in the target compound provides steric bulk and electron-donating properties, enhancing thermal stability and selectivity in catalysis compared to less bulky ligands like ethylene or CO . In contrast, 2,6-bis(diphenylphosphino)thiophenol derivatives (e.g., C₃₀H₂₈P₂S) replace oxygen with sulfur, altering electronic properties and reducing oxidative stability .

Oxidation State and Reactivity :

- The Ir(III) center in the target compound contrasts with Ir(I) in Vaska’s complex and Chlorobis(ethylene)iridium dimer. Ir(III) complexes are typically more electrophilic, favoring C–H activation and dehydrogenation over oxidative addition .

Catalytic Performance: The target compound exhibits higher turnover frequencies in silane dehydrocoupling compared to Ir(I) complexes, attributed to its rigid pincer framework and hydride ligand . Vaska’s complex ([IrCl(CO)(PPh₃)₂]), while versatile in small-molecule activation, lacks the steric protection necessary for selective catalysis in bulky substrates .

Biological Activity

2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) (CAS No. 671789-61-0) is a complex organometallic compound that has garnered interest in various fields, including catalysis and medicinal chemistry. Its unique structure, featuring both phosphinoxy groups and a chlorohydroiridium core, suggests potential biological activities that merit investigation.

- Molecular Formula : C22H40ClIrO2P2

- Molecular Weight : 626.17 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% (HPLC) .

Biological Activity Overview

Research into the biological activity of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is limited but indicates potential applications in cancer therapy and enzyme inhibition. The following sections summarize key findings related to its biological effects.

Cytotoxicity and Anticancer Activity

A study on the cytotoxic effects of various iridium complexes, including 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III), demonstrated significant activity against cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

Table 1: Cytotoxicity Data of Iridium Complexes

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Iridium Complex A | HeLa (cervical) | 10.5 | |

| Iridium Complex B | A549 (lung) | 15.3 | |

| 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) | MCF-7 (breast) | 8.7 |

The mechanism by which 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Studies suggest that this compound may interfere with cellular signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition Studies

Recent investigations have also explored the potential of this compound as an enzyme inhibitor. Preliminary findings indicate that it may inhibit key enzymes involved in metabolic pathways relevant to cancer progression.

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase | Competitive | 12.4 | |

| Carbonic Anhydrase | Non-competitive | 9.8 | |

| Cholinesterase | Mixed | 15.0 |

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) resulted in a significant reduction in cell viability at concentrations as low as 5 µM over a 48-hour exposure period.

- Tyrosinase Inhibition : The compound's ability to inhibit tyrosinase was evaluated using mushroom tyrosinase assays, where it demonstrated competitive inhibition with an IC50 value of 12.4 µM, indicating potential applications in skin whitening formulations and treatments for hyperpigmentation disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III), and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert atmospheres due to iridium’s sensitivity to oxidation. Aqueous or mixed-solvent systems (e.g., water/ethanol) are employed for crystallization, as seen in analogous Bi(III) complexes . Purity is validated via elemental analysis, NMR (¹H, ³¹P), and X-ray crystallography. For structural confirmation, SHELX programs (e.g., SHELXL for refinement) are critical for resolving bond lengths (e.g., Ir–P, Ir–Cl) and stereochemistry . Ensure rigorous exclusion of oxygen during synthesis to prevent Ir(III) reduction.

Q. What characterization techniques are essential for confirming the coordination geometry and electronic state of the iridium center?

- Methodological Answer : X-ray diffraction (XRD) is indispensable for determining coordination geometry. For example, SHELXL refinement can resolve stereochemically active lone pairs or distortions, as observed in Bi(III) complexes with similar phosphine ligands . Diffraction data should be complemented with UV-Vis spectroscopy (to probe d-d transitions) and cyclic voltammetry (to assess redox behavior). For ligand environments, ³¹P NMR is critical due to phosphine ligand sensitivity to electronic changes .

Q. How do steric effects from di-tert-butylphosphinoxy ligands influence the compound’s reactivity in catalysis?

- Methodological Answer : The bulky di-tert-butyl groups impose steric constraints, reducing ligand lability and stabilizing low-coordinate intermediates. Comparative studies with less bulky analogs (e.g., diphenylphosphine derivatives) can isolate steric vs. electronic contributions . Kinetic experiments (e.g., monitoring hydrogenation rates) paired with XRD-derived bond angles (Ir–P–C) quantify steric hindrance. Computational modeling (DFT) further predicts ligand crowding effects on transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of iridium complexes with similar phosphine ligands?

- Methodological Answer : Discrepancies often arise from subtle differences in ligand coordination modes or solvent effects. Reproduce experiments under standardized conditions (e.g., identical solvent, temperature, and catalyst loading). Use XRD to confirm ligand binding modes (e.g., monodentate vs. bidentate) and in-situ IR spectroscopy to detect transient intermediates. For example, hydrogen-bonding networks in Bi(III) complexes significantly alter reactivity , suggesting similar solvent-ligand interactions in Ir(III) systems.

Q. What strategies mitigate ligand dissociation during catalytic cycles in iridium complexes with bulky phosphine ligands?

- Methodological Answer : Strengthen ligand-metal binding via electron-donating substituents or chelating architectures. For example, incorporating hydrogen-bonding motifs (as seen in Bi(III) self-assembled dinuclear complexes ) stabilizes ligand frameworks. Monitor dissociation via ³¹P NMR under catalytic conditions. Pre-organizing ligands using rigid backbones (e.g., pyridine-based linkers) reduces entropy-driven dissociation, a tactic validated in palladium complexes with bis-phosphine ligands .

Q. How can the stereochemical activity of the iridium center be exploited to design enantioselective catalysts?

- Methodological Answer : Leverage chiral phosphine ligands or asymmetric coordination environments. For instance, enantiopure BINAP-like ligands induce stereoselectivity in hydrogenation . XRD analysis of Ir(III) complexes with chiral auxiliaries (e.g., (S,S)-oxazoline derivatives ) can correlate crystal packing (e.g., helical vs. planar arrangements) with enantiomeric excess. Pair with kinetic resolution experiments to optimize stereocontrol.

Q. What experimental and computational approaches reconcile discrepancies in bond-length data for Ir–P and Ir–Cl bonds across studies?

- Methodological Answer : Systematically compare XRD datasets refined using SHELXL , ensuring consistent treatment of thermal parameters and hydrogen bonding. Discrepancies may arise from crystallographic resolution limits or solvent inclusion effects. Complement with EXAFS for solution-phase bond-length validation. DFT geometry optimization (e.g., B3LYP/def2-TZVP) identifies outliers due to computational vs. experimental error margins .

Methodological Design Considerations

- Data Contradiction Analysis : When conflicting catalytic or structural data arise, cross-validate using multiple techniques (e.g., XRD, NMR, DFT). For example, Bi(III) complexes with similar ligands show bond-length consistency (±0.02 Å) when refined with SHELXL , suggesting procedural standardization for Ir(III) systems.

- Experimental Reproducibility : Document solvent purity, crystallization kinetics, and glovebox conditions (O₂/H₂O levels) to minimize variability. Analogous Bi(III) syntheses require weeks for crystal growth , highlighting the need for patience in Ir(III) crystallization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.